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Compound of Interest

1-(2-Nitrophenyl)sulfonyl-4-pyridin-
Compound Name:

2-ylpiperazine
CAS No.: 6122-91-4
Cat. No.: B7759975

Get Quote

Executive Summary: The Pharmacophore Triad

The nitrophenyl sulfonyl piperazine scaffold represents a "privileged structure” in medicinal
chemistry, leveraging the synergistic properties of three distinct pharmacophores. This guide
analyzes the bioactivity profile of this architecture, moving beyond simple screening data to
explore the mechanistic causality driving its efficacy in oncology, bacteriology, and enzyme
Kinetics.

The triad functions through specific electronic and steric contributions:

e The Piperazine Ring: Acts as a rigid, semi-saturated linker that enforces specific spatial
orientation while improving water solubility and bioavailability (logP modulation).

e The Sulfonyl Group (

): Functions as a strong hydrogen bond acceptor and a steric "kink" that orients the aromatic
rings, often mimicking the transition state of peptide hydrolysis in enzyme active sites.
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e The Nitrophenyl Moiety: Provides strong electron-withdrawing capability, influencing the pKa
of the sulfonamide nitrogen and enhancing

stacking interactions within hydrophobic pockets (e.g., ATP-binding sites of kinases).

Chemical Basis & Synthesis Protocol

To evaluate bioactivity, one must first ensure the integrity of the chemical probe. The synthesis
of N-sulfonyl piperazines is typically achieved via nucleophilic attack of the piperazine nitrogen
on a nitrobenzenesulfonyl chloride.

Standardized Synthesis Protocol: Nucleophilic
Sulfonylation

e Objective: Synthesis of 1-(4-nitrophenylsulfonyl)-4-substituted-piperazine.
e Reaction Type: Nucleophilic Substitution (
at Sulfur).

Step-by-Step Methodology:

Reagent Prep: Dissolve 1.0 equivalent of the N-substituted piperazine derivative (e.g., N-
benzhydrylpiperazine) in anhydrous Dichloromethane (DCM) or DMF.

e Base Addition: Add 1.5-2.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine
(TEA). Note: DIPEA is preferred to minimize nucleophilic competition.

o Temperature Control: Cool the reaction mixture to

using an ice bath.

o Addition: Dropwise add 1.1 equivalents of nitrobenzenesulfonyl chloride (2-nitro or 4-nitro
isomers) dissolved in DCM.

o Kinetics: Stir at

for 30 minutes, then allow to warm to room temperature (RT) and stir for 4—12 hours. Monitor
via TLC (Mobile phase: MeOH/DCM 5:95).
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o Workup: Quench with water. Extract with DCM (

). Wash organic layer with saturated

(to remove unreacted acid) and brine.

 Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Visualization: Synthesis Workflow
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Caption: Nucleophilic substitution pathway for the formation of the sulfonamide bond.

Therapeutic Vector A: Urease Inhibition

Urease (EC 3.5.1.[1]5) is a nickel-dependent metalloenzyme critical for the survival of
Helicobacter pylori in the acidic gastric environment. Nitrophenyl sulfonyl piperazines act as
potent inhibitors, often outperforming the standard acetohydroxamic acid (AHA).

Mechanism of Action

The sulfonyl piperazine moiety likely acts via a mixed inhibition mechanism:

» Nickel Chelation: The sulfonamide oxygen or the nitro group coordinates with the bi-nickel
center (

) in the active site.
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o Electrostatic Locking: The piperazine ring extends into the hydrophobic pocket, interacting
with residues like Arg439 and Ala636, stabilizing the inhibitor-enzyme complex.

Quantitative Data: Urease Inhibition Profile

Table 1: Comparative inhibitory activity against Jack Bean Urease.

R-Group DL ( Potency vs.
Compound ID .
Substituent Std
) )
Ref (Thiourea) - - 21.28+0.11 1.0x
Ref (AHA) - - 23.40 £ 1.60 0.9x
Sulfamide- )
Comp d4 ) 4-Nitro 0.29+0.01 ~80x
Hydroxamic
Pyridyl- )
Comp 7g ) ) 3-Nitro 6.13+0.40 ~3.5x
piperazine
Comp 14b Sulfonyl-thiourea  4-Nitro 0.20+£0.01 ~100x

Data Sources: [1], [2], [3].

Therapeutic Vector B: Oncology (Kinase Targeting)

In oncology, these compounds function primarily as Kinase Inhibitors (specifically Aurora A) or
Tubulin Polymerization Inhibitors. The nitro group is crucial here; it acts as an electron
acceptor, altering the electrostatic potential map of the molecule to fit into the ATP-binding cleft
of kinases.

Case Study: Neuroblastoma & Aurora A Kinase

Aurora A kinase is overexpressed in neuroblastoma (MYCN-amplified).[2] Sulfonylated
piperazine-oxazole hybrids have demonstrated high selectivity.

¢ Lead Compound: 7b (Oxazole-Piperazine-Sulfonyl hybrid)
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e Target: Aurora A Kinase / Tubulin

o Selectivity: High toxicity to Kelly neuroblastoma cells; low toxicity to HEK293 (normal kidney)
cells.[2]

Quantitative Data: Anticancer Cytotoxicity ()

Table 2: Antiproliferative activity across human cancer cell lines.

Reference

Cell Line Tissue Origin Compound ( Drug (
) )

Doxorubicin (O.
Kelly Neuroblastoma Comp 7b 1.3

[2]1)

Vinblastine
MDA-MB-468 Breast Comp 23 1.00

(0.005)
HCT-116 Colon Comp 119 45 5-FU (2.8)
HEK293 Kidney (Normal) Comp 7b >10.0

Data Sources: [4], [5].

Visualization: Anticancer Signhaling Pathway
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Caption: Dual-mechanism of action targeting mitotic progression in cancer cells.

Therapeutic Vector C: Antimicrobial (TB & MRSA)

The nitro group in these compounds often functions similarly to the nitro group in metronidazole
or nitrofurantoin, potentially undergoing bioreduction to form reactive intermediates that
damage bacterial DNA or inhibit cell wall synthesis.

Anti-Tubercular Activity

Benzhydrylpiperazine-coupled nitrobenzenesulfonamides have shown efficacy against
Mycobacterium tuberculosis (H37Rv strain).[3]
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e SAR Insight: 2,4-dinitro derivatives are consistently more potent than mono-nitro derivatives,
suggesting that electron deficiency enhances binding to the mycobacterial target (likely
DprE1 or similar cell wall enzymes).

 MIC Range:

(Comparable to Ethambutol).[3]

Protocol: Urease Inhibition Assay (Indophenol Method)

To validate bioactivity, the following assay is the industry standard.

Enzyme Prep: Dissolve Jack bean urease in phosphate buffer (pH 6.8).
 Incubation: Mix 25

of enzyme solution with 5
of test compound (dissolved in DMSO). Incubate at
for 15 mins.
o Substrate Addition: Add 55
of Urea (100 mM). Incubate at
for 15 mins.
» Detection: Add 45
of Phenol reagent (1% wi/v phenol, 0.005% w/v sodium nitroprusside) and 70
of Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCI).

o Measurement: Incubate 50 mins. Measure Absorbance at 630 nm.

o Calculation:

Critical Analysis: Challenges & Future Directions
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While the bioactivity is high, the Nitrophenyl group presents specific developability challenges
that researchers must address early in the pipeline:

o Genotoxicity Risk: Nitroaromatics are often flagged as "structural alerts" (mutagenic
potential) due to metabolic reduction to hydroxylamines/amines. Mitigation: Perform early
Ames testing.

o Solubility: While piperazine aids solubility, the sulfonyl-nitro combination is highly lipophilic.
Mitigation: Salt formation (e.g., hydrochloride salts of the piperazine nitrogen).

o Selectivity: High potency in urease inhibition must be balanced against off-target
metalloenzyme inhibition (e.g., Carbonic Anhydrase).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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